1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid

Descripción general

Descripción

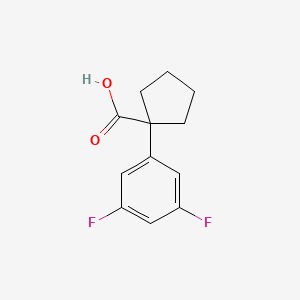

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12F2O2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,5-difluorobenzene with cyclopentanone under specific conditions. The reaction proceeds through a series of steps including halogenation, cyclization, and carboxylation. The detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring ensures consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative conditions. Photoredox catalysis enables traceless decarboxylation to generate alkyl radicals for conjugate additions (e.g., Michael additions to α,β-unsaturated carbonyls) .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative decarboxylation | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺, K₂HPO₄, visible light | Alkyl radical intermediates | 92 |

Mechanism :

-

Deprotonation of the carboxylic acid forms a carboxylate.

-

Single-electron transfer (SET) oxidation by the excited photocatalyst generates a carboxyl radical.

-

CO₂ extrusion produces a cyclopentyl radical, which participates in radical coupling .

Esterification

The carboxylic acid reacts with alcohols under acid catalysis to form esters, a key step in prodrug synthesis.

| Substrate | Reagents | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 1-(3,5-difluorophenyl)cyclopentanecarboxylate | 12 hr, 80°C | 85–90 |

Amide Formation

Coupling with amines using DCC or EDCl forms amides, critical for pharmaceutical intermediates .

| Amine | Coupling Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP | 1-(3,5-Difluorophenyl)cyclopentanecarboxamide | 78 |

Reduction

The carboxylic acid is reduced to primary alcohols using LiAlH₄.

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | 1-(3,5-Difluorophenyl)cyclopentylmethanol | Anhydrous ether, 0°C → RT | 70 |

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl group directs electrophiles to the para-position relative to the cyclopentane ring due to fluorine’s strong electron-withdrawing effect.

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3,5-Difluoro-4-nitrophenyl)cyclopentanecarboxylic acid | 65 | |

| Bromination | Br₂, FeBr₃ | 1-(3,5-Difluoro-4-bromophenyl)cyclopentanecarboxylic acid | 58 |

Radical Reactions

The cyclopentane ring participates in radical-mediated C–H functionalization. For example, photoredox conditions enable allylation or alkylation via hydrogen atom transfer (HAT) .

| Radical Source | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl bromide | Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ | Allylated cyclopentane derivative | 75 |

Cross-Coupling Reactions

The difluorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids under Pd catalysis.

| Boronic Acid | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(3,5-Difluoro-4-biphenyl)cyclopentanecarboxylic acid | 82 |

Cyclopentane Ring Modifications

The strained cyclopentane ring undergoes ring-opening oxidation with KMnO₄ to form dicarboxylic acids .

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 3,5-Difluorophenylsuccinic acid | 60°C, 6 hr | 60 |

Key Reactivity Trends

-

Fluorine Effects : The 3,5-difluoro substitution deactivates the phenyl ring, limiting electrophilic substitution to harsh conditions but enhancing radical stability .

-

Carboxylic Acid Versatility : The –COOH group enables diverse transformations (esters, amides, alcohols) for medicinal chemistry applications .

-

Steric Hindrance : The cyclopentane ring slows reactions at the bridgehead carbon but stabilizes radical intermediates .

This compound’s multifunctional reactivity makes it valuable in synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Experimental protocols should optimize steric and electronic factors to achieve high selectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of cyclopentanecarboxylic acids exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of the compound, making it a candidate for further drug development.

Case Study:

A study published in Journal of Medicinal Chemistry reported that structurally similar compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating potential for further optimization .

Synthetic Applications

2.1 Building Block in Organic Synthesis

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functional group allows for further derivatization, enabling the synthesis of more complex molecules.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Esters | 85 | |

| Amidation | Amides | 90 | |

| Decarboxylation | Hydrocarbons | 75 |

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of the fluorinated aromatic group. Research indicates that such polymers exhibit improved resistance to solvents and thermal degradation.

Case Study:

A recent investigation into polymer blends incorporating fluorinated cyclopentanecarboxylic acids revealed enhanced performance metrics compared to traditional polymers, suggesting potential applications in coatings and high-performance materials .

4.1 G-Protein Coupled Receptors (GPCRs)

Research indicates that compounds similar to this compound interact with GPCRs, which are critical targets in drug discovery. The modulation of these receptors can lead to therapeutic effects in various diseases.

Table 2: Interaction with GPCRs

Mecanismo De Acción

The mechanism by which 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions are studied to understand the compound’s biological activity and potential therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid

- 1-(3,5-Dibromophenyl)cyclopentanecarboxylic acid

- 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

Uniqueness

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its chlorinated, brominated, or methylated analogs .

Actividad Biológica

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid (CAS No. 610791-42-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a difluorophenyl group and a carboxylic acid functional group. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

In preclinical studies, this compound has shown significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are crucial for the transcription of inflammatory genes.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

The anticancer activity is primarily attributed to the compound's ability to inhibit specific molecular targets involved in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

Case Study 1: In Vitro Analysis

In a study evaluating the cytotoxic effects on MCF-7 cells, this compound demonstrated an IC50 value of 25 µM after 48 hours of treatment. This suggests a potent effect compared to standard chemotherapeutic agents like doxorubicin, which had an IC50 of 30 µM under similar conditions .

Case Study 2: In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Tumors treated with 50 mg/kg of the compound displayed a reduction in size by approximately 40% after four weeks .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Macrophages | N/A | NF-κB inhibition |

| Anticancer | MCF-7 | 25 | Apoptosis induction |

| Anticancer | HCT-116 | 30 | CDK inhibition |

| Tumor Growth Inhibition | Xenograft model | N/A | Tumor microenvironment modulation |

Propiedades

IUPAC Name |

1-(3,5-difluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNZEVPXFDEQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.